molecular formula C5H9ClOS B1626595 S-sec-Butyl chlorothioformate CAS No. 52805-29-5

S-sec-Butyl chlorothioformate

Cat. No.: B1626595
CAS No.: 52805-29-5
M. Wt: 152.64 g/mol
InChI Key: QMEKFEIJHUSKSJ-UHFFFAOYSA-N
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Description

S-sec-Butyl chlorothioformate is an organosulfur compound with the molecular formula CH3CH2CH(CH3)SCOCl. It is a colorless to brown liquid with a pungent odor. This compound is primarily used in organic synthesis as a reagent for introducing the chlorothioformate group into molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: S-sec-Butyl chlorothioformate can be synthesized through the reaction of sec-butyl mercaptan with phosgene. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction is as follows:

CH3CH2CH(CH3)SH+COCl2CH3CH2CH(CH3)SCOCl+HClCH3CH2CH(CH3)SH + COCl2 \rightarrow CH3CH2CH(CH3)SCOCl + HCl CH3CH2CH(CH3)SH+COCl2→CH3CH2CH(CH3)SCOCl+HCl

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous flow of sec-butyl mercaptan and phosgene through a reactor. The reaction is maintained at a controlled temperature to optimize yield and minimize by-products. The product is then purified through distillation .

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form sec-butyl mercaptan and carbon dioxide.

Common Reagents and Conditions:

    Amines: Reacts with primary and secondary amines to form thiocarbamates.

    Alcohols: Reacts with alcohols to form thiocarbonates.

    Thiols: Reacts with thiols to form dithiocarbonates.

Major Products Formed:

Scientific Research Applications

S-sec-Butyl chlorothioformate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of S-sec-Butyl chlorothioformate involves the nucleophilic attack on the carbonyl carbon by various nucleophiles. This results in the substitution of the chlorine atom and the formation of new carbon-sulfur bonds. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .

Comparison with Similar Compounds

    S-tert-Butyl chlorothioformate: Similar in structure but with a tert-butyl group instead of a sec-butyl group.

    O-Phenyl chlorothioformate: Contains a phenyl group instead of a butyl group.

    Phenyl chlorodithioformate: Contains two sulfur atoms in the formate group.

Uniqueness: S-sec-Butyl chlorothioformate is unique due to its sec-butyl group, which provides different steric and electronic properties compared to its tert-butyl and phenyl analogs. This uniqueness makes it suitable for specific synthetic applications where these properties are advantageous .

Properties

IUPAC Name

S-butan-2-yl chloromethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClOS/c1-3-4(2)8-5(6)7/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMEKFEIJHUSKSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30535355
Record name S-Butan-2-yl carbonochloridothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30535355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52805-29-5
Record name S-Butan-2-yl carbonochloridothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30535355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-sec-Butyl chlorothioformate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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